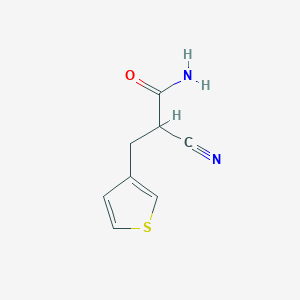![molecular formula C11H9F3O2 B1377706 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1214790-49-4](/img/structure/B1377706.png)
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Vue d'ensemble
Description
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as 3-Methyl-4-trifluoromethylphenylprop-2-enoic acid (MTPPA), is a type of organic compound that has been studied for its potential applications in scientific research. It is a colorless liquid with a melting point of -40 °C and a boiling point of 101 °C. MTPPA has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been studied for its biochemical and physiological effects, as well as its potential applications in biochemistry and drug design.
Applications De Recherche Scientifique
Pharmacology
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid: has potential applications in pharmacology due to its structural properties. It can be used as a building block for synthesizing various pharmacologically active compounds. For instance, derivatives of this compound could be explored for their anti-inflammatory properties, as the trifluoromethyl group is known to enhance the biological activity of pharmaceuticals .
Material Science
In material science, this compound could be utilized in the development of new polymeric materials. Its ability to participate in free radical polymerization makes it a candidate for creating novel polymers with specific mechanical and thermal properties .
Biochemistry
Biochemically, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid may serve as an inhibitor or activator for certain enzymes. Its interaction with proteins could be studied to understand and modulate biochemical pathways .
Agriculture
Agricultural research could benefit from this compound as well. It might be used to synthesize new pesticides or herbicides, leveraging the trifluoromethyl group to increase the efficacy and stability of these agents .
Environmental Science
Environmental scientists could explore the use of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid in the remediation of polluted sites. Its chemical properties might help in breaking down toxic substances or in the synthesis of compounds that can capture heavy metals or other pollutants .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to detect, quantify, or purify other substances. Its unique chemical signature allows it to be a reference point in various analytical techniques .
Chemical Engineering
From a chemical engineering perspective, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid could be crucial in process optimization. Its stability under different conditions can be advantageous in designing industrial chemical processes .
Synthetic Chemistry
Lastly, in synthetic chemistry, this compound is valuable for its versatility in reactions. It can undergo various chemical transformations, making it a versatile intermediate for synthesizing a wide range of chemical entities .
Mécanisme D'action
Target of Action
The primary targets of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The exact mode of action of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid Similar compounds are known to participate in reactions such as the suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence .
Result of Action
The molecular and cellular effects of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid The compound’s interactions with its targets can lead to changes at the molecular and cellular levels, potentially influencing biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
Propriétés
IUPAC Name |
3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLDBCKDYMZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



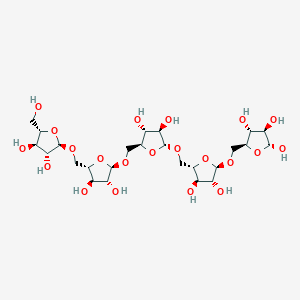
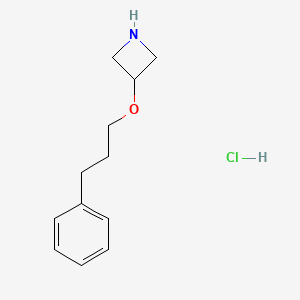

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
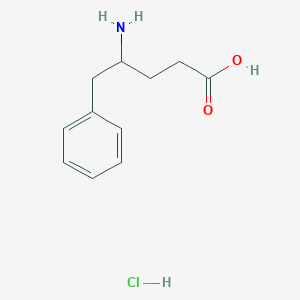
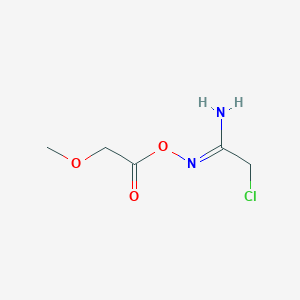
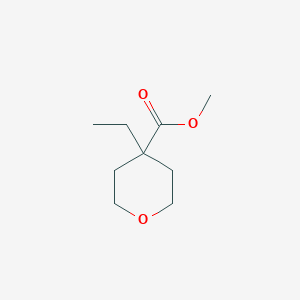
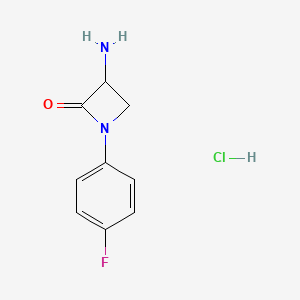
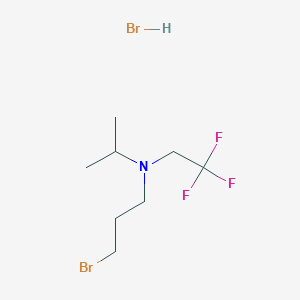

methanol](/img/structure/B1377642.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
